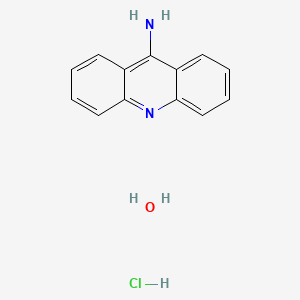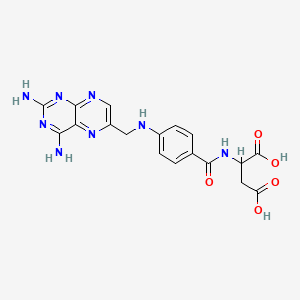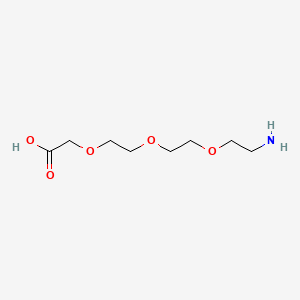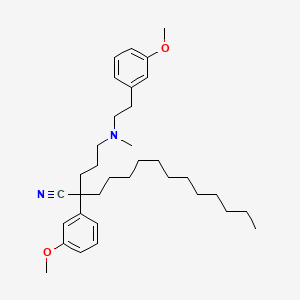
Anipamil
概要
説明
Anipamil is a calcium channel blocker, specifically of the phenylalkylamine type . This type is separate from its more common cousin Dihydropyridine. Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker .
Synthesis Analysis
Anipamil and its enantiomers produced a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressed cell proliferation, and inhibited the synthesis of the extracellular matrix . This could be achieved by reducing NM-MyHC content or increasing the synthesis of SM-MyHC expression .
Molecular Structure Analysis
The molecular formula of Anipamil is C34H52N2O2 . The InChIKey is PHFDAOXXIZOUIX-UHFFFAOYSA-N .
Chemical Reactions Analysis
The antiarrhythmic actions of Anipamil appeared to depend upon calcium antagonism which may have reduced arrhythmias by a combination of anti-ischemic and direct anti-arrhythmic actions .
Physical And Chemical Properties Analysis
The molar mass of Anipamil is 520.802 g·mol−1 . More detailed physical and chemical properties are not available in the search results.
科学的研究の応用
Treatment of Angina Pectoris
Anipamil has been shown to significantly reduce the duration of episodes in patients with stable angina pectoris. It is effective as a 24-hour anti-ischemic drug, providing relief from transient myocardial ischemia .
Prevention of Intimal Thickening
In hypertensive subjects, anipamil can prevent aortic intimal thickening and smooth muscle cell proliferation, which are key factors in the development of atherosclerosis .
Antiatherosclerotic Effects
Anipamil and its enantiomers have been tested for their effects on atherosclerosis. They have shown potential in decreasing intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressing cell proliferation, and inhibiting synthesis of extracellular matrix components .
作用機序
Target of Action
Anipamil is a calcium channel blocker , specifically of the phenylalkylamine type . It primarily targets voltage-dependent calcium channels (VDCCs) . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions including muscle contraction and neurotransmitter release.
Mode of Action
Anipamil, like other calcium channel blockers, works by binding to VDCCs and inhibiting the influx of calcium ions into cells . This action leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of smooth muscle cells in the heart and blood vessels . It is able to do this by bonding to the myocardium tighter than verapamil .
Pharmacokinetics
These typically include oral administration, wide distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Anipamil’s action results in a decrease in the contractility of heart and vascular smooth muscle cells, leading to a reduction in heart rate and blood pressure . In addition, Anipamil has been shown to prevent the thickening of aortic muscles in hypertensive rabbits . It does this by causing a decrease in the proliferation of smooth muscle cells and an increase in their differentiation .
Action Environment
The efficacy and stability of Anipamil, like many other drugs, can be influenced by various environmental factors. While specific studies on Anipamil are limited, research on other calcium channel blockers suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of these drugs
Safety and Hazards
特性
IUPAC Name |
2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDAOXXIZOUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868699 | |
| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anipamil | |
CAS RN |
83200-10-6, 85247-61-6, 85247-63-8 | |
| Record name | Anipamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anipamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anipamil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anipamil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANIPAMIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANIPAMIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Anipamil is a calcium channel blocker, specifically a phenylalkylamine derivative. [] It interacts with L-type calcium channels in the heart and smooth muscle cells, inhibiting the influx of calcium ions. [, ]
A: Inhibiting calcium influx leads to several effects, including:* Negative inotropic effect: Reduced force of heart contractions. []* Vasodilation: Relaxation of blood vessels, leading to decreased blood pressure. []* Antiarrhythmic effects: Suppression of abnormal heart rhythms. [, ]* Cytoprotective effects: Protection of cells from damage, particularly in the heart, kidneys, and liver. [, , ]
ANone: The abstracts do not provide spectroscopic data for anipamil. Refer to specialized chemical literature or databases for such information.
ANone: The provided research focuses on anipamil's biological activity rather than its material properties.
ANone: The provided research does not suggest any catalytic properties for anipamil. Its primary mode of action is pharmacological, focusing on modulating calcium channels.
ANone: The abstracts do not mention any computational chemistry or modeling studies conducted on anipamil.
A: One study describes the development of mechanically stable solid formulations of anipamil using polymers and a coating with varying softener proportions. [] Another mentions a process for preparing a sterile-filterable aqueous solution of anipamil hydrochloride using phospholipids. []
ANone: The provided research primarily focuses on the pharmacological aspects of anipamil and does not delve into specific SHE regulations.
A: A study describes a high-pressure liquid chromatography method for determining anipamil concentrations in human plasma. [] This method allows researchers to study the pharmacokinetics of the drug. Other research shows that anipamil, administered orally or intravenously, effectively reaches target tissues and exerts its pharmacological effects. [, , , , ]
A: Anipamil is characterized as a long-acting calcium channel blocker. [, , ] Studies show that its protective effects on the myocardium persist even 6-12 hours after the last dose, demonstrating its prolonged pharmacological action. []
A: Several in vivo and in vitro models were employed:* Isolated rat hearts: Used to study anipamil's effects on contractility, arrhythmias, and protection against ischemia-reperfusion injury. [, , , , , , , ]* Closed-chest rats: Investigated anipamil's impact on electrocardiogram changes, creatine kinase release, and reperfusion arrhythmias after coronary occlusion. []* Anesthetized rabbits: Studied anipamil's in vivo antiplatelet properties. []* Anesthetized rats: Assessed anipamil's effects on cardiovascular status and regional blood flow. []* Anesthetized pigs: Evaluated the ability of anipamil to reduce potassium leakage during acute coronary artery occlusion. []* Watanabe Heritable Hyperlipidemic (WHHL) rabbits: Investigated anipamil's impact on atherosclerosis progression. []* Cholesterol-fed rabbits: Assessed anipamil's antiatherosclerotic effects. []* Cultured atherosclerotic cells: Studied anipamil's effects on lipid content, proliferation, and extracellular matrix synthesis. []* Isolated perfused cat livers: Examined anipamil's protective effects during hypoxic perfusion. []* Cardiomyopathic hamsters: Investigated anipamil's ability to prevent myocardial calcium overload and necroses. []
A: Yes, an open group comparison study evaluated the antihypertensive efficacy of anipamil in patients with mild to moderate hypertension. [] The study demonstrated that anipamil effectively lowered blood pressure in a dose-dependent manner.
ANone: The provided research does not specifically address resistance mechanisms to anipamil.
A: The research primarily focuses on oral and intravenous administration of anipamil. [, , , , ] One study describes a formulation strategy for mechanically stable solid dosage forms. []
ANone: The provided abstracts primarily focus on anipamil's pharmacological characterization and do not provide detailed information on aspects like biomarkers, environmental impact, immunogenicity, drug-transporter interactions, biodegradability, or alternatives.
ANone: The research on anipamil appears to be concentrated in the late 1980s and early 1990s, with most of the provided papers published during that period. This timeframe coincides with a period of active research and development of calcium channel blockers for various cardiovascular indications.
A: The research on anipamil showcases collaborations between pharmacology, cardiology, and biochemistry. [, , , , , , ] This highlights the interdisciplinary nature of drug development and research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
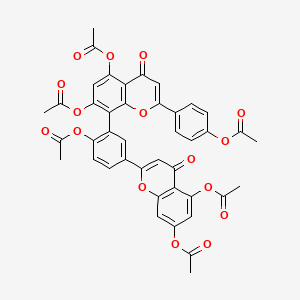

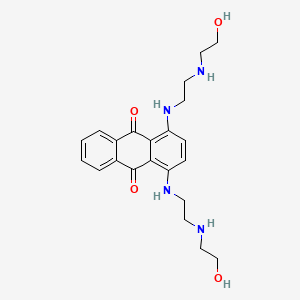

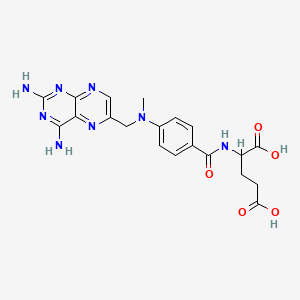
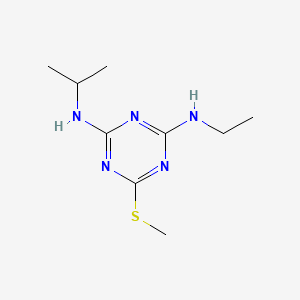


![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)
